2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-cyclohexylhydrazinecarbothioamide
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Overview
Description
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a benzoic acid derivative core, a hydrazinecarbothioamide moiety, and a cyanophenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of the benzoic acid derivative, the introduction of the cyanophenoxy group, and the coupling with the hydrazinecarbothioamide moiety. Common reagents used in these reactions include benzoic acid derivatives, cyanophenol, and hydrazinecarbothioamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
- 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N4O2S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C22H24N4O2S/c23-14-16-9-11-20(12-10-16)28-15-17-5-4-6-18(13-17)21(27)25-26-22(29)24-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,15H2,(H,25,27)(H2,24,26,29) |
InChI Key |
JUJMFMLYOCJVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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